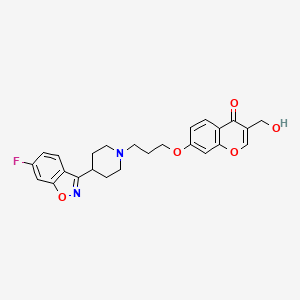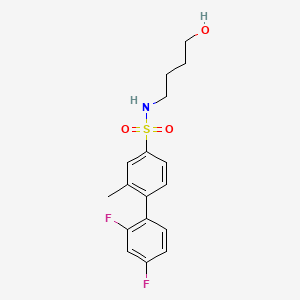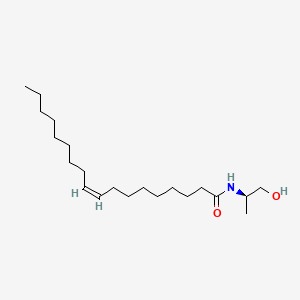
AM-3102
描述
AM3102 是一种油酰乙醇酰胺类似物,也是一种内源性高亲和力过氧化物酶体增殖物激活受体α激动剂。该化合物以其对酶水解的抵抗力和体外高效激活过氧化物酶体增殖物激活受体α的能力而闻名。 研究表明,无论是肠胃外还是口服给药,AM3102 都能持续减少进食 .
科学研究应用
AM3102 具有广泛的科学研究应用,特别是在化学、生物学、医学和工业领域。在化学领域,它用于研究油酰乙醇酰胺类似物的性质和行为。在生物学和医学领域,AM3102 因其潜在的治疗作用而被研究,包括其减少进食的能力以及其作为过氧化物酶体增殖物激活受体α激动剂的作用。 这使得 AM3102 成为与代谢紊乱、肥胖和食欲调节相关的研究的候选化合物 .
作用机制
AM3102 通过激活过氧化物酶体增殖物激活受体α发挥作用,过氧化物酶体增殖物激活受体α是一种参与调节脂质代谢和能量稳态的核受体。通过与该受体结合,AM3102 调节参与脂肪酸氧化、脂质转运和能量消耗的基因的表达。 这种激活会导致进食行为的减少,并可能在代谢紊乱中产生治疗作用 .
生化分析
Biochemical Properties
AM-3102 plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. As a high-affinity PPAR-α agonist, this compound activates PPAR-α with high potency in vitro. This activation leads to the modulation of gene expression involved in lipid metabolism, energy homeostasis, and inflammation . This compound resists enzymatic hydrolysis, which enhances its stability and prolongs its biological effects .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By activating PPAR-α, this compound promotes lipid utilization, reduces food intake, and enhances lipolysis in adipocytes . Additionally, this compound has been shown to inhibit the proliferation of ovarian cancer cells, suggesting potential anti-cancer properties . The compound also affects the expression of genes involved in fatty acid oxidation and energy expenditure .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to PPAR-α, leading to the activation of this nuclear receptor. This activation results in the transcription of target genes that regulate lipid metabolism, inflammation, and energy homeostasis . This compound also demonstrates weak affinity for central and peripheral cannabinoid receptors (CB1 and CB2), although its primary action is through PPAR-α activation . The compound’s resistance to enzymatic hydrolysis further enhances its potency and duration of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and resistance to enzymatic degradation contribute to its prolonged biological activity . Long-term studies have shown that this compound persistently reduces food intake and promotes lipid metabolism when administered either parenterally or orally . These effects are consistent over extended periods, indicating the compound’s potential for sustained therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively reduces food intake and promotes lipid utilization without significant adverse effects . Higher doses may lead to toxic or adverse effects, including potential disruptions in metabolic processes and energy homeostasis . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in metabolic pathways related to lipid metabolism and energy homeostasis. By activating PPAR-α, this compound enhances the transcription of genes involved in fatty acid oxidation, lipid transport, and energy expenditure . The compound’s resistance to enzymatic hydrolysis ensures its stability and prolonged activity within these metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s high affinity for PPAR-α facilitates its localization to target tissues involved in lipid metabolism, such as adipose tissue and liver . This compound’s resistance to enzymatic hydrolysis also contributes to its accumulation and prolonged activity in these tissues .
Subcellular Localization
This compound’s subcellular localization is primarily within the nucleus, where it interacts with PPAR-α to modulate gene expression . The compound’s targeting signals and post-translational modifications direct it to specific compartments, ensuring its effective activation of PPAR-α and subsequent regulation of lipid metabolism and energy homeostasis .
准备方法
合成路线和反应条件: AM3102 的合成涉及对油酰乙醇酰胺进行修饰以增强其稳定性和效力。
工业生产方法: AM3102 的生产很可能涉及标准的有机合成技术,包括使用保护基团、选择性官能化以及纯化工艺以确保高纯度和产率 .
化学反应分析
反应类型: AM3102 主要进行涉及其与生物靶标相互作用的反应,而不是像氧化、还原或取代之类的传统化学反应。 AM3102 对酶水解的稳定性是一个关键特征,表明它不容易发生水解反应 .
常用试剂和条件: 在 AM3102 的合成和研究中常用的试剂和条件包括有机溶剂、催化剂以及有利于形成稳定的油酰乙醇酰胺类似物的条件。 有关这些试剂和条件的具体细节尚未广泛记录 .
形成的主要产物: 涉及 AM3102 的反应形成的主要产物通常是其代谢产物,这些代谢产物因其生物活性及其稳定性而被研究。 这些代谢产物能够抵抗酶降解,从而保持化合物激活过氧化物酶体增殖物激活受体α的效力 .
相似化合物的比较
类似化合物: 与 AM3102 类似的化合物包括其他油酰乙醇酰胺类似物和过氧化物酶体增殖物激活受体α激动剂。 这些化合物在结构和生物活性方面具有相似性,但在稳定性、效力和对酶水解的抵抗力方面可能存在差异 .
独特性: AM3102 由于其高效激活过氧化物酶体增殖物激活受体α以及其对酶水解的抵抗力而具有独特性。 这使得 AM3102 成为代谢调节和治疗应用研究中的宝贵化合物 .
属性
IUPAC Name |
(Z)-N-[(2R)-1-hydroxypropan-2-yl]octadec-9-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H41NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(24)22-20(2)19-23/h10-11,20,23H,3-9,12-19H2,1-2H3,(H,22,24)/b11-10-/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVYNYWIRWMRHH-JPMGXVIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)N[C@H](C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H41NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501016487 | |
| Record name | AM-3102 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501016487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
213182-22-0 | |
| Record name | AM-3102 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0213182220 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AM-3102 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501016487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AM-3102 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NC1RMG3CPX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-[[(2S)-2-[3-(4-sulfooxyphenyl)propanoylamino]hexanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]-methylamino]-4-oxobutanoic acid](/img/structure/B1664745.png)
![N-{1-Benzyl-(2R,3S)-2,3-dihydroxy-4-[3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyrylamino]-5-phenyl-pentyl}-3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyramide](/img/structure/B1664747.png)
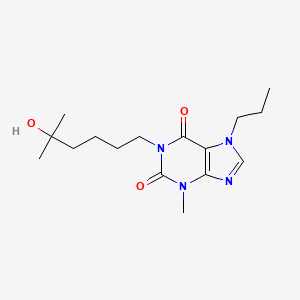
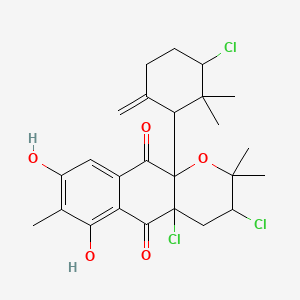

![(2S)-2-[(2R,5S,6S)-6-[(2E,4S,6E)-4,6-dimethyl-5-oxoocta-2,6-dien-2-yl]-2-hydroxy-5-methyloxan-2-yl]-2-hydroxy-N-[(3R,6S,9R,16S,17S,20R,23S)-7-hydroxy-20-[(1S)-1-hydroxyethyl]-3,4,6-trimethyl-2,5,8,15,19,22-hexaoxo-17-propan-2-yl-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.09,14]heptacosan-16-yl]butanamide](/img/structure/B1664753.png)
![5-(azepan-1-yl)-13-(dimethylamino)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B1664755.png)
![2-[({2-[(1Z)-3-(Dimethylamino)prop-1-enyl]-4-fluorophenyl}sulfonyl)amino]-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid](/img/structure/B1664756.png)
![(7R)-5-chloro-3-phenyl-7,8-dihydrofuro[2,3-g][1,2]benzoxazole-7-carboxylic acid](/img/structure/B1664757.png)

![1-[(2,2-dimethylaziridin-1-yl)-ethoxyphosphoryl]-2,2-dimethylaziridine](/img/structure/B1664759.png)
